![molecular formula C8H11N3O B7499948 N-propylpyrazine-2-carboxamide](/img/structure/B7499948.png)
N-propylpyrazine-2-carboxamide
Overview
Description
N-propylpyrazine-2-carboxamide, also known as PP2A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PP2A is a protein phosphatase that plays a critical role in regulating cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Synthesis Applications:
- Enhanced synthesis methods: Improved synthesis of amino-1-methyl-3-n-propylpyrazole-5-carboxamide, a derivative, has been reported, with a total yield of 46.8%, which is twice as high as previously reported methods (Shen Zhi-qin & Sinopec Shanghai, 2002).
- Application in catalytic aminocarbonylation: N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of potential biological importance, can be synthesized using aminocarbonylation of iodopyrazine (A. Takács et al., 2007).
Biomedical Research:
- Antimycobacterial activity: Alkylamino derivatives of N-benzylpyrazine-2-carboxamide have been shown to possess significant in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains (Barbora Servusová-Vaňásková et al., 2015).
- Synthesis of pteridin-4-ones: Derivatives of 2-aminopyrazine-3-carboxamide have been used to synthesize various pteridin-4-ones, important for their potential biological applications (A. Albert, 1979).
Corrosion Inhibition:
- N-hydroxypyrazine-2-carboxamide has been identified as an effective green corrosion inhibitor for mild steel in an acidic medium, highlighting a potential application in industrial settings (Y. Dewangan et al., 2022).
Antitumor Activity:
- Pyrazole derivatives: Research into enaminones and N-arylpyrazole-containing compounds has suggested their potential in the synthesis of compounds with antitumor and antimicrobial activities (S. Riyadh, 2011).
properties
IUPAC Name |
N-propylpyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-3-11-8(12)7-6-9-4-5-10-7/h4-6H,2-3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSGHVSIBCITIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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